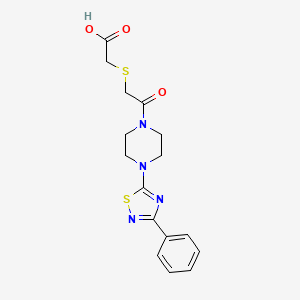
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a thioacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazides with ammonium thiocyanate and a strong acid . The piperazine moiety is then introduced through a nucleophilic substitution reaction. Finally, the thioacetic acid group is attached via a thioesterification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiadiazole and piperazine moieties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The thioacetic acid group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Piperazines: These compounds share the piperazine moiety but lack the thiadiazole and thioacetic acid groups.
Uniqueness
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid is unique due to its combination of a thiadiazole ring, a piperazine moiety, and a thioacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
681136-34-5 |
|---|---|
Molecular Formula |
C16H18N4O3S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H18N4O3S2/c21-13(10-24-11-14(22)23)19-6-8-20(9-7-19)16-17-15(18-25-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,22,23) |
InChI Key |
DVKDYVRHRUNVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


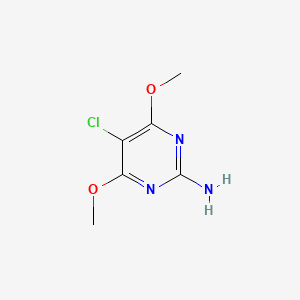
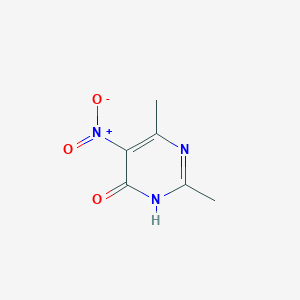
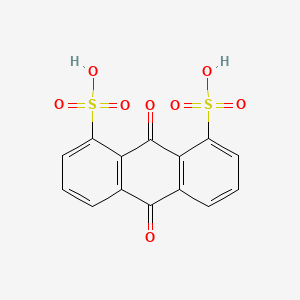
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)

![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)

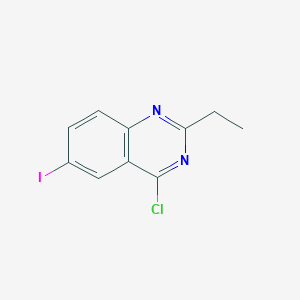
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
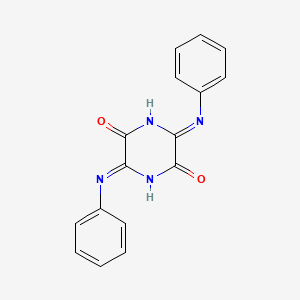
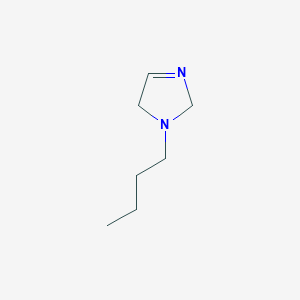
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
